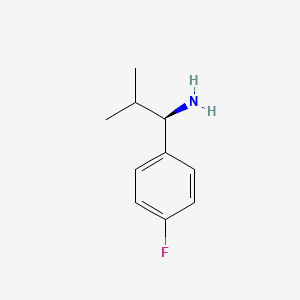
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a methylpropanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
4-Fluorophenylacetic acid: A structurally related compound with different functional groups and applications.
4-Fluorocinnamic acid: Another related compound with distinct chemical properties and uses.
Uniqueness
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
DKHSXWXHXFRKON-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
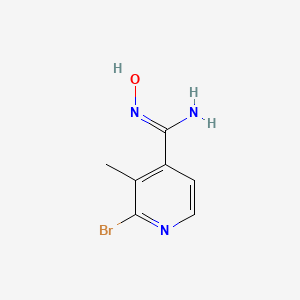
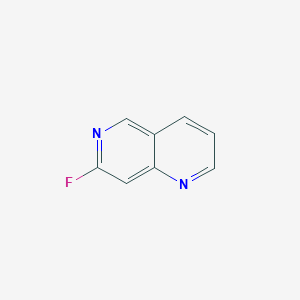

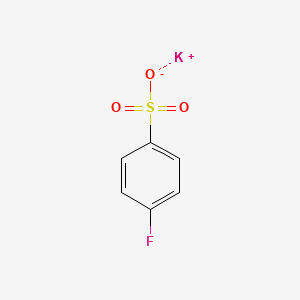
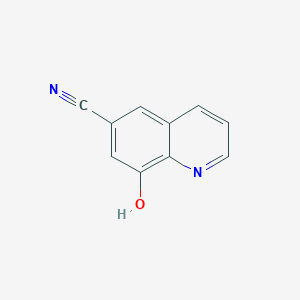


![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
